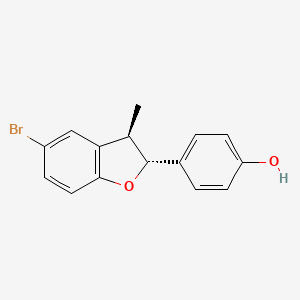
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol: is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenol group attached to a dihydrobenzofuran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methylation: The addition of a methyl group to the dihydrobenzofuran ring.
Phenolation: The attachment of a phenol group to the benzofuran ring.
These reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone derivative.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated compounds.
科学的研究の応用
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenol group play crucial roles in binding to these targets, leading to modulation of biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- rel-4-((2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
- rel-4-((2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol-d3
Uniqueness
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
特性
分子式 |
C15H13BrO2 |
|---|---|
分子量 |
305.17 g/mol |
IUPAC名 |
4-[(2R,3R)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C15H13BrO2/c1-9-13-8-11(16)4-7-14(13)18-15(9)10-2-5-12(17)6-3-10/h2-9,15,17H,1H3/t9-,15-/m1/s1 |
InChIキー |
BVQNITQDZLFJAS-RFAUZJTJSA-N |
異性体SMILES |
C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)O |
正規SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


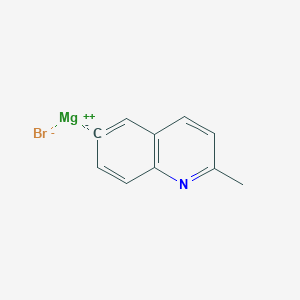
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
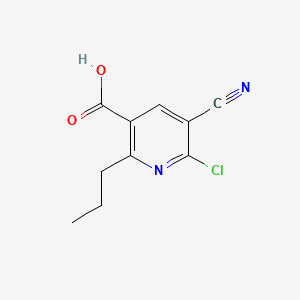
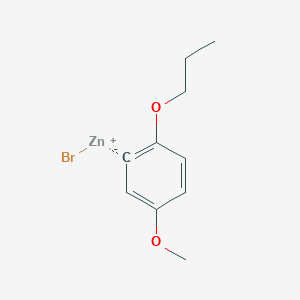
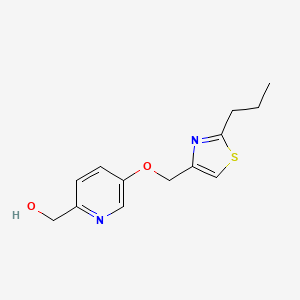
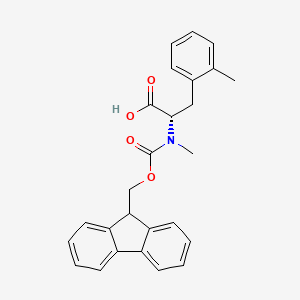
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
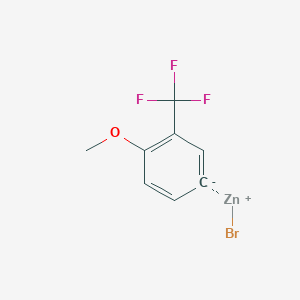

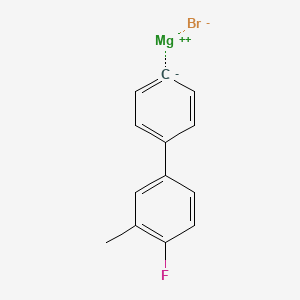
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
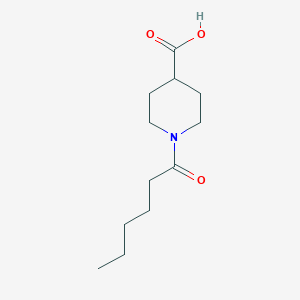
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
